molecular formula C16H23NO4 B1588080 4-Nitrophenyl decanoate CAS No. 1956-09-8

4-Nitrophenyl decanoate

Cat. No.: B1588080
CAS No.: 1956-09-8
M. Wt: 293.36 g/mol
InChI Key: RRNKCSIEGPOIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl decanoate, also known as decanoic acid 4-nitrophenyl ester, is an organic compound with the molecular formula C16H23NO4. It is a derivative of decanoic acid and 4-nitrophenol, characterized by the presence of a nitro group attached to the phenyl ring. This compound is commonly used as a substrate in enzymatic assays, particularly for lipase activity measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl decanoate can be synthesized through the esterification of decanoic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl decanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Lipase enzymes, water, mild temperatures.

    Reduction: Sodium dithionite, hydrogen gas, acidic conditions.

    Esterification: Carboxylic acids, dehydrating agents like DCC, anhydrous conditions.

Major Products Formed

    Hydrolysis: Decanoic acid and 4-nitrophenol.

    Reduction: 4-Aminophenyl decanoate.

    Esterification: Various esters depending on the carboxylic acid used.

Scientific Research Applications

4-Nitrophenyl decanoate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The primary mechanism of action of 4-nitrophenyl decanoate involves its hydrolysis by lipase enzymes. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of decanoic acid and 4-nitrophenol. This reaction is often monitored spectrophotometrically by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl decanoate is unique due to its intermediate chain length, which provides a balance between solubility and substrate specificity. This makes it particularly useful in studies where both properties are important .

Properties

IUPAC Name

(4-nitrophenyl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNKCSIEGPOIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403181
Record name 4-NITROPHENYL DECANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-09-8
Record name 4-NITROPHENYL DECANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl caprate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl decanoate
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl decanoate
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl decanoate
Reactant of Route 4
Reactant of Route 4
4-Nitrophenyl decanoate
Reactant of Route 5
Reactant of Route 5
4-Nitrophenyl decanoate
Reactant of Route 6
4-Nitrophenyl decanoate
Customer
Q & A

Q1: How does the structure of 4-nitrophenyl decanoate influence its reactivity with N-alkylimidazoles?

A: The long hydrocarbon chain of this compound plays a crucial role in its reactivity with N-alkylimidazoles. [] This is due to hydrophobic interactions between the alkyl chains of both molecules, leading to a significant increase in reaction rates compared to reactions with shorter-chain esters like 4-nitrophenyl acetate. This effect is particularly pronounced in aqueous solutions below the critical micelle concentration of the N-alkylimidazole. [] In the presence of ethanol, a polar co-solvent, these hydrophobic interactions are diminished, leading to reduced rate enhancements. []

Q2: Can this compound be used to study enzyme kinetics?

A: Yes, this compound serves as a useful substrate for studying enzymes like lipases. [] Upon hydrolysis by lipase, this compound releases 4-nitrophenol, which can be easily detected and quantified spectrophotometrically. This allows for the determination of enzyme kinetic parameters such as specific activity and substrate preference. Research has shown that a specific lipase from Burkholderia sp. exhibited a specific activity of 638.9 U/mg towards this compound. []

Q3: Does the solvent environment impact the strength of hydrophobic interactions involving this compound?

A: Yes, the solvent environment significantly influences the strength of hydrophobic interactions. Studies comparing hydrophobic interactions in water (H₂O) and deuterium oxide (D₂O) demonstrate this effect. [] Research has shown that the free energy of hydrophobic interaction between hydrocarbon chains, like the one present in this compound, is stronger in D₂O compared to H₂O. [] This highlights the impact of solvent properties on the behavior of hydrophobic molecules like this compound.

Q4: Can this compound induce liquid crystal formation?

A: Yes, studies have demonstrated the potential of this compound and its analogs to induce the formation of liquid crystal phases, specifically smectic A phases, when combined with certain nematogenic compounds like N-(4-propoxybenzylidene)-4-hexylaniline. [] This induction of the smectic A phase is attributed to the potentially smectogenic nature of this compound and related compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.